molecular formula C9H10N2O B12623520 (2-Methylaziridin-1-yl)(pyridin-4-yl)methanone CAS No. 919198-17-7

(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B12623520
CAS No.: 919198-17-7
M. Wt: 162.19 g/mol
InChI Key: GRPPSOFOZAKMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone is a chemical compound with the molecular formula C9H10N2O It is known for its unique structure, which includes an aziridine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylaziridin-1-yl)(pyridin-4-yl)methanone typically involves the reaction of 2-methylaziridine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a Grignard reagent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the product. Quality control measures are implemented to monitor the production process and ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity and modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone is unique due to the presence of the aziridine ring, which imparts distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

919198-17-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3

InChI Key

GRPPSOFOZAKMCA-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.